

Anabasine: A Comprehensive Technical Guide to its Chemical Structure and Stereoisomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Anabasine

Cat. No.: B190304

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Anabasine is a pyridine alkaloid found predominantly in the tree tobacco plant (*Nicotiana glauca*) and as a minor alkaloid in the common tobacco plant (*Nicotiana tabacum*).^{[1][2]} It is a structural isomer of nicotine and shares similar, though more toxic, pharmacological properties as an agonist of nicotinic acetylcholine receptors (nAChRs).^{[1][3]} This technical guide provides an in-depth analysis of the chemical structure and stereochemistry of **anabasine**, tailored for professionals in research and drug development.

Chemical Structure of Anabasine

Anabasine is characterized by a pyridine ring linked to a piperidine ring at the 2-position of the piperidine ring.^{[1][3]}

- IUPAC Name: 3-(Piperidin-2-yl)pyridine^{[3][4]}
- Molecular Formula: C₁₀H₁₄N₂^{[1][3][4]}
- Molecular Weight: 162.23 g/mol ^{[1][3]}

The molecule consists of a six-membered aromatic pyridine ring and a saturated six-membered piperidine ring. This structure is fundamental to its interaction with biological targets.

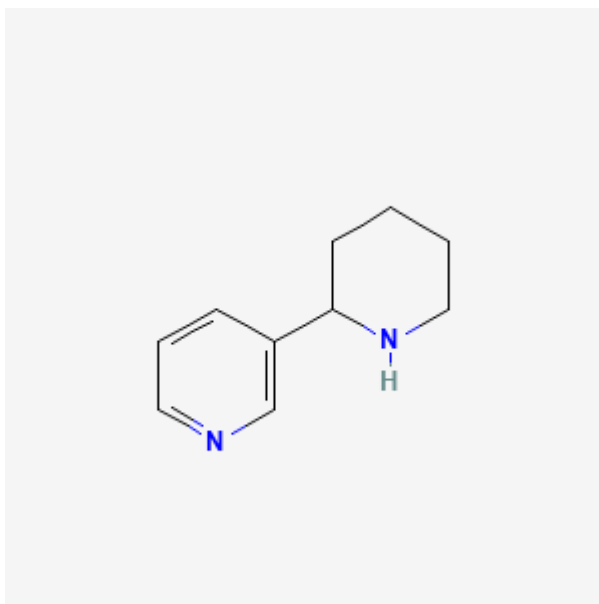
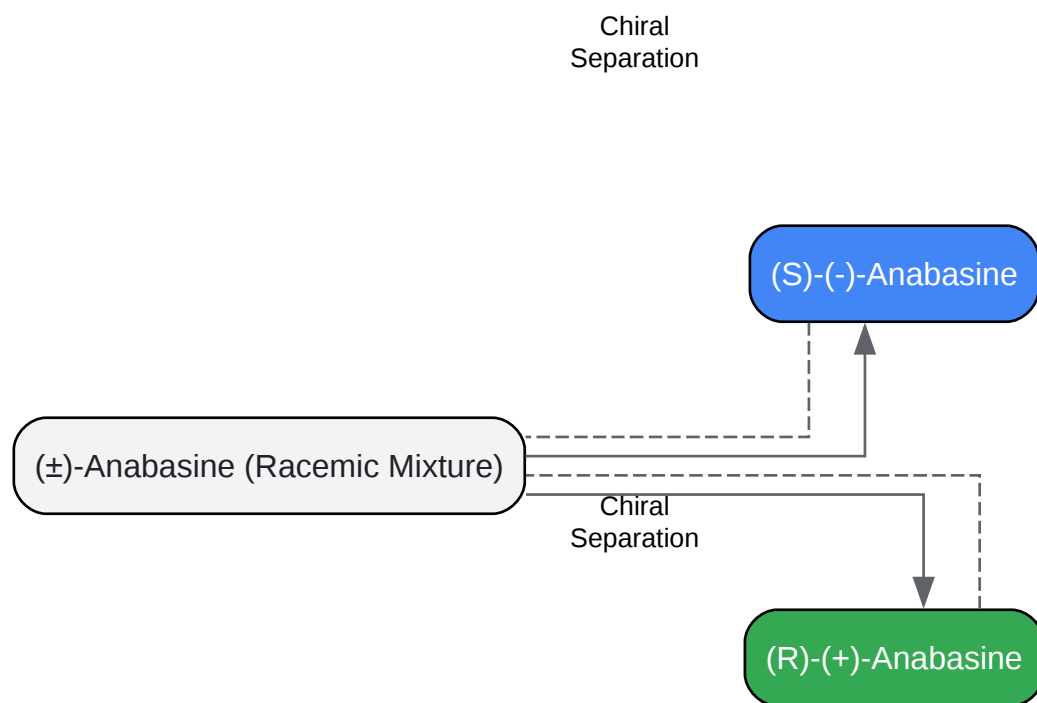


Figure 1. 2D Chemical Structure of (±)-Anabasine.

Stereoisomers of Anabasine

Anabasine possesses a single chiral center at the C2 position of the piperidine ring, where it connects to the pyridine ring. This gives rise to two enantiomers: (S)-(-)-**anabasine** and (R)-(+)-**anabasine**.^[5]

Naturally occurring **anabasine** in tobacco is a mixture of both enantiomers, with a slight excess of the (S)-(-)-enantiomer.^[6] Studies on various tobacco types have shown that the (S)-(-)-**anabasine** proportion is relatively consistent, ranging from approximately 60.1% to 65.1%.^[7] This is in contrast to nicotine, which is present almost exclusively as the (S)-(-)-enantiomer.^[6] The enantiomeric composition can have significant implications for its pharmacological and toxicological profiles.



[Click to download full resolution via product page](#)

Caption: Stereoisomeric relationship of **Anabasine**.

Physicochemical and Toxicological Data

The distinct stereochemistry of **anabasine** enantiomers influences their physical properties and biological activity.

Table 1: Physicochemical Properties of **Anabasine**

| Property | Value | Reference |
|---------------------|---------------------------------------|-----------|
| Physical State | Liquid | [3] |
| Color | Colorless, darkens on exposure to air | [8] |
| Boiling Point | 270-272 °C | [8] |
| Melting Point | 9 °C | [3][8] |
| Solubility in Water | 1000 mg/mL at 25 °C | [1][3] |

| logP | 0.97 [\[3\]](#)[\[8\]](#) |

Table 2: Acute Toxicity of **Anabesine** Enantiomers in Mice

| Stereoisomer | Intravenous LD ₅₀ (mg/kg) | Reference |
|-----------------|--------------------------------------|---------------------|
| (+)-R-Anabesine | 11 ± 1.0 | [9] |

| (-)-S-Anabesine | 16 ± 1.0 [\[9\]](#) |

As the data indicates, the R-enantiomer is significantly more toxic than the S-enantiomer in mice.[\[9\]](#) This highlights the importance of stereoselective synthesis and separation for pharmacological and toxicological studies.

Experimental Protocols

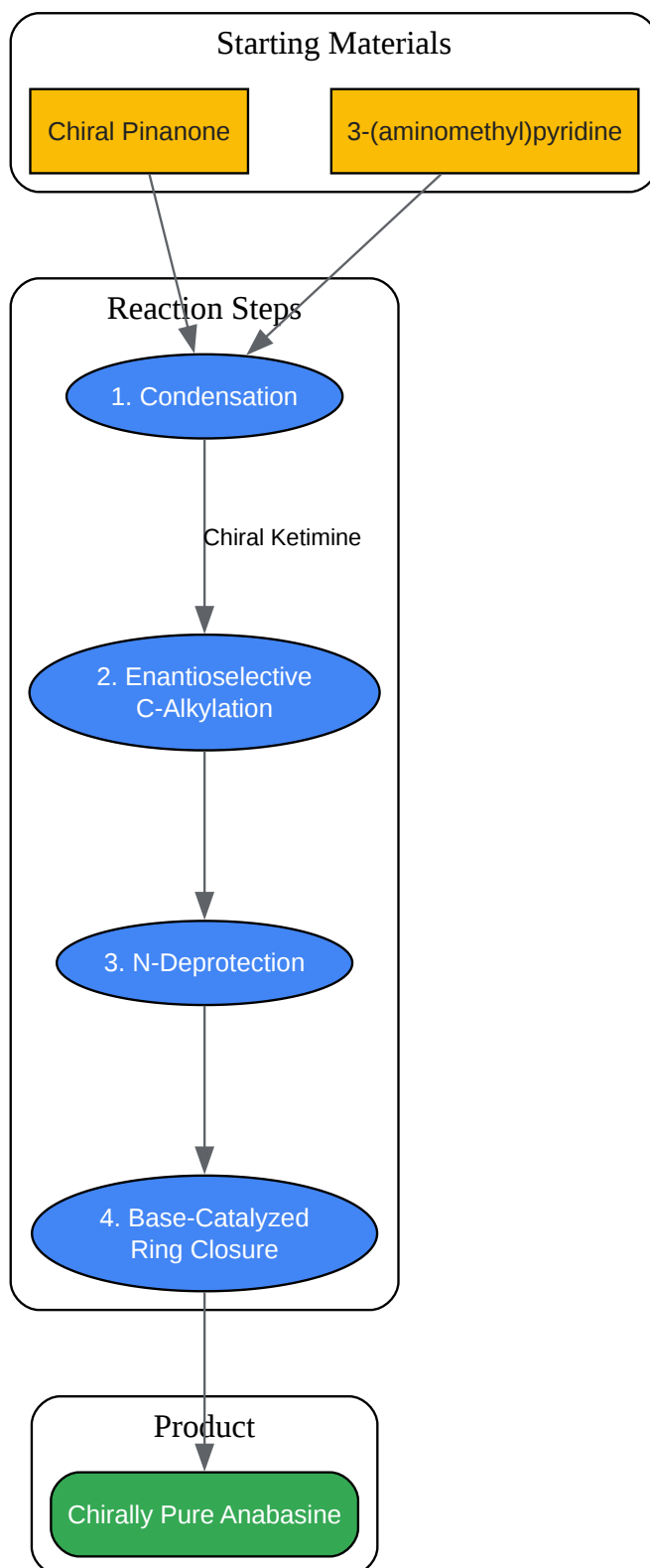
Detailed methodologies are crucial for the synthesis, separation, and analysis of **anabesine** stereoisomers.

A general procedure for the enantioselective synthesis of (S)- and (R)-**anabesine** has been developed, allowing for the production of optically pure forms for research.[\[10\]](#)[\[11\]](#)

Protocol:

- Chiral Ketimine Formation: Condensation of either 1R, 2R, 5R-(+)- or 1S, 2S, 5S-(-)-2-hydroxy-3-pinanone with 3-(aminomethyl)pyridine to form a chiral ketimine.[\[10\]](#)[\[11\]](#)
- Enantioselective C-Alkylation: Alkylation of the chiral ketimine with an appropriate halogenoalkane species.
- N-Deprotection: Removal of the protecting group from the nitrogen atom.
- Intramolecular Ring Closure: Base-catalyzed intramolecular ring closure to form the piperidine ring, yielding the chirally pure **anabesine** enantiomer.[\[10\]](#)[\[11\]](#)

This method provides good overall chemical yield and excellent enantiomeric excess.[\[10\]](#)



[Click to download full resolution via product page](#)

Caption: Workflow for enantioselective synthesis of **Anabasine**.

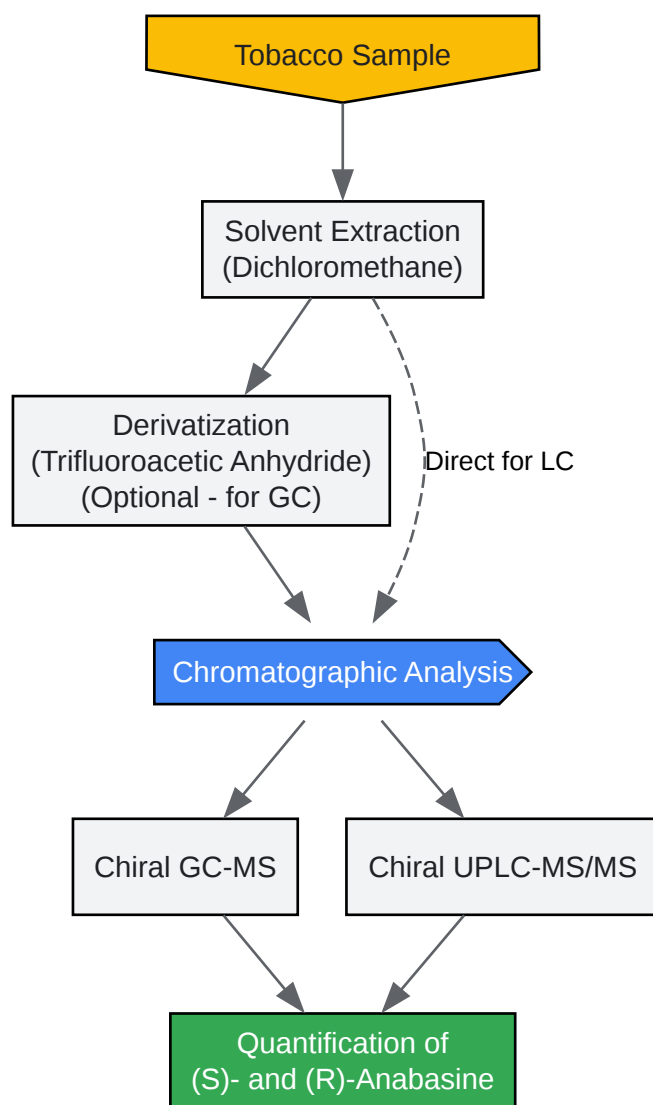
The separation and quantification of **anabasine** enantiomers are typically achieved using chiral chromatography techniques.

Protocol: Multi-Dimensional Gas Chromatography (MDGC)[\[7\]](#)

- Sample Preparation: Extraction of alkaloids from the sample matrix (e.g., tobacco) using a solvent like dichloromethane.
- Derivatization: The extracted alkaloids are derivatized with trifluoroacetic anhydride to improve their volatility and chromatographic properties.
- MDGC-MS Analysis: The derivatized sample is injected into a fully automated MDGC system equipped with a megabore pre-column and a cyclodextrin-based analytical column for chiral separation. Mass spectrometry (MS) is used for detection and quantification.[\[7\]](#)

Protocol: Ultra-Performance Liquid Chromatography (UPLC)/MS/MS[\[12\]](#)

- Sample Preparation: Similar extraction procedures as for GC-MS.
- Chromatographic Separation: A UPLC system equipped with a chiral stationary phase column (e.g., CHIRALPAK AGP) is used. An isocratic mobile phase, such as 30 mM ammonium formate with 0.3% NH₄OH and methanol (90:10 v/v), is employed for separation. [\[12\]](#)
- Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for the detection and quantification of each enantiomer.



[Click to download full resolution via product page](#)

Caption: Analytical workflow for **Anabasine** enantiomer separation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. grokipedia.com [grokipedia.com]

- 2. Anabasine - Wikipedia [en.wikipedia.org]
- 3. (+-)-Anabasine | C₁₀H₁₄N₂ | CID 2181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for Anabasine (HMDB0004350) [hmdb.ca]
- 5. researchgate.net [researchgate.net]
- 6. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 7. Enantiomeric analysis of anatabine, nornicotine and anabasine in commercial tobacco by multi-dimensional gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anabasine | C₁₀H₁₄N₂ | CID 205586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Relative toxicities and neuromuscular nicotinic receptor agonistic potencies of anabasine enantiomers and anabaseine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of tobacco alkaloid enantiomers using reversed phase UPLC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Anabasine: A Comprehensive Technical Guide to its Chemical Structure and Stereoisomers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b190304#chemical-structure-and-stereoisomers-of-anabasine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com